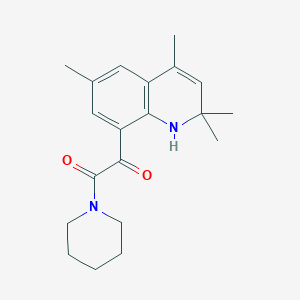![molecular formula C17H19N5O4S B14940338 Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940338.png)
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that features a thiazole ring and a triazinan ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a methoxybenzyl group and a triazinan ring further enhances the compound’s potential for various applications in medicinal chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for the successful production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and application .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 2-[2-{[5-(4-methoxybenzyl)-1,3,5-triazinan-2-yliden]amino}-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its combination of a thiazole ring and a triazinan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H19N5O4S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
methyl (2Z)-2-[(2E)-2-[[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C17H19N5O4S/c1-25-12-5-3-11(4-6-12)8-22-9-18-16(19-10-22)21-17-20-15(24)13(27-17)7-14(23)26-2/h3-7H,8-10H2,1-2H3,(H2,18,19,20,21,24)/b13-7- |
InChI-Schlüssel |
BNPKCOQFOQKZIM-QPEQYQDCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)/N=C/3\NC(=O)/C(=C/C(=O)OC)/S3 |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)N=C3NC(=O)C(=CC(=O)OC)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 5',5',8'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940256.png)
![(1E)-8-fluoro-4,4,6-trimethyl-1-{2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940264.png)
![2-(cyclopentylamino)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14940270.png)
![1'-ethyl-3-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14940275.png)
![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B14940298.png)
![ethyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14940305.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14940308.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940310.png)
![(1E)-8-ethoxy-1-[(4-ethoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940322.png)
![2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14940334.png)
![N-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14940340.png)
![1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)octan-1-one](/img/structure/B14940342.png)
